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Executive Summary

Uridine-2-13C (CAS: 478511-14-7 / 35803-42-0) is a stable isotope-labeled nucleoside critical
for high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and Metabolic Flux
Analysis (MFA).[1] Unlike uniformly labeled isotopologues, the specific placement of Carbon-13
at the C2 position of the pyrimidine ring eliminates scalar coupling interference from adjacent
carbons (C4, C5, C6) and ribose carbons. This unique property makes it the "gold standard" for
probing RNA base-pair dynamics, specifically the detection of "invisible" excited states in
bistable RNA structures via relaxation dispersion NMR.

This guide details the chemical constitution, synthesis pathways, and validated experimental
protocols for utilizing Uridine-2-13C in structural biology and metabolic tracing.[1]

Chemical Identity & Structural Analysis
Chemical Constitution

Uridine-2-13C consists of a uracil base attached to a ribofuranose ring via a

-N1-glycosidic bond.[1] The isotopic label is exclusively located at the carbonyl carbon (C2) of
the pyrimidine ring.
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Specification

Chemical Name

Uridine-2-13C (or [2-13C]Uridine)

Primary CAS

478511-14-7 (Commercial); 35803-42-0

(Generic)

Molecular Formula

Molecular Weight

245.20 g/mol (approx.[1] +1.003 Da vs. natural
Uridine)

Label Position

Pyrimidine Ring C2 (Carbonyl)

Isotopic Purity

Typically

99 atom % 13C

Solubility

Soluble in water, DMSO, Methanol

Structural Visualization

The following diagram illustrates the specific labeling site (C2) relative to the glycosidic bond

and ribose moiety.
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Key Structural Features
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Caption: Structural topology of Uridine-2-13C highlighting the C2 carbonyl carbon as the site of
isotopic enrichment.

Synthesis & Production Pathways

The production of Uridine-2-13C requires a convergence of organic synthesis (for the base)
and enzymatic coupling (for the nucleoside). This "Chemo-Enzymatic" approach ensures high
isotopic purity at C2 without scrambling the label into the ribose ring.

The Urea Pathway (Primary Route)

The C2 carbon originates from [13C]Urea. This is the most cost-effective and chemically
precise method.

o Base Synthesis: [13C]Urea reacts with propiolic acid (or related derivatives like
cyanoacetylene) in the presence of polyphosphoric acid to cyclize into [2-13C]Uracil.[1]

e Ribosylation: The labeled base is coupled to D-ribose-1-phosphate using Uridine
Phosphorylase (UP) or via chemical Vorbriggen coupling with tetra-acetyl-ribose.[1]

Synthesis Workflow Diagram
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Caption: Chemo-enzymatic synthesis pathway transforming [13C]Urea into Uridine-2-13C.

Analytical Applications
High-Resolution NMR: RNA Dynamics

Uridine-2-13C is the reagent of choice for Longitudinal Exchange (EX) NMR and CPMG
Relaxation Dispersion.[1]

 Why C2? The C2 carbon is isolated from other protons and carbons in the pyrimidine ring
(unlike C5/C6). This isolation prevents scalar coupling splitting (

), resulting in sharp singlets that are highly sensitive to chemical exchange.[1]

» Application: It allows researchers to detect "invisible" excited states of RNA—transient
conformations (lifetime < 10 ms) that dictate folding pathways and ligand binding but are
undetectable by standard crystallography.
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Metabolic Flux Analysis (MFA)

In drug development, Uridine-2-13C is used to trace pyrimidine salvage pathways.[1]

e De Novo vs. Salvage: By introducing Uridine-2-13C into cell media, researchers can
quantify how much cellular UTP/CTP is derived from the exogenous salvage of uridine
versus de novo synthesis (which would produce unlabeled nucleotides).[1]

o Tumor Metabolism: Many tumors upregulate salvage pathways. 13C-MFA using this tracer
validates the efficacy of salvage-pathway inhibitors.[1]

Experimental Protocol: Metabolic Labeling for NMR

Objective: To produce isotopically labeled RNA for structural dynamics studies.

Materials
e Uridine-2-13C (Solid, >99% purity).[1]
e E. coli strain (e.g., BL21) or In-vitro Transcription (IVT) Kit.[1]
e NTP mixture (ATP, GTP, CTP, and Uridine-2-13C-TP).[1]
o Note: Uridine-2-13C must first be phosphorylated to UTP if using IVT.[1]
Protocol Steps
e Phosphorylation (If using IVT):
o Convert Uridine-2-13C to [2-13C]JUTP using a kinase cascade (Uridine Kinase

UMP Kinase
Nucleoside Diphosphate Kinase).[1]

o Validation: Verify conversion via HPLC; retention time shift from nucleoside to

triphosphate.

e Transcription Reaction:
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[e]

Prepare buffer: 40 mM Tris-HCI (pH 8.1), 1 mM Spermidine, 0.01% Triton X-100.[1]

(¢]

Add DNA Template (Promoter + Sequence).[1]

[¢]

Add T7 RNA Polymerase.

[¢]

Add NTP mix containing [2-13CJUTP.[1]

[e]

Incubate at 37°C for 4 hours.

 Purification:

o Quench reaction with EDTA (removes Mg2+).[1]

o Purify RNA via PAGE (Polyacrylamide Gel Electrophoresis) or HPLC.[1]

o Desalt and exchange into NMR buffer (typically Phosphate buffer pH 6.5).
 NMR Data Acquisition:

o Run 1D

C spectra to verify label incorporation.[1]

o Run 2D

HSQC to assign the C2-H resonant correlations (note: C2 has no attached proton, so
long-range HMBC or direct

detection is used).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. Uridine (CAS 58-96-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

» To cite this document: BenchChem. [Technical Guide: Uridine-2-13C — Structural Analysis &
Applications]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1459744#what-is-uridine-2-13c-and-its-chemical-
structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2026 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/product/b1459744?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1459744?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

